molecular formula C5H6O3 B3373338 2,5-Dihydrofuran-3-carboxylic acid CAS No. 1002728-73-5

2,5-Dihydrofuran-3-carboxylic acid

Cat. No.: B3373338
CAS No.: 1002728-73-5
M. Wt: 114.10
InChI Key: VGPHHRYBFDWNMV-UHFFFAOYSA-N
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Description

2,5-Dihydrofuran-3-carboxylic acid is an organic compound that belongs to the furan family It is characterized by a five-membered ring containing one oxygen atom and a carboxylic acid group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydrofuran-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 3-hydroxy-2-pentenoic acid in the presence of an acid catalyst can yield this compound . Another method involves the oxidation of 2,5-dihydrofuran-3-carboxaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods

On an industrial scale, the production of this compound often involves the use of biomass-derived feedstocks. For example, furfural, a common biomass-derived chemical, can be converted to this compound through a series of chemical reactions including hydrogenation and oxidation . This approach is advantageous due to its sustainability and the availability of renewable resources.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas in the presence of palladium catalysts.

    Substitution Reagents: Alcohols, amines, and other nucleophiles.

Major Products

    Oxidation: 2,5-Furandicarboxylic acid.

    Reduction: Tetrahydrofuran-2-carboxylic acid.

    Substitution: Esters, amides, and other derivatives.

Scientific Research Applications

2,5-Dihydrofuran-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,5-Dihydrofuran-3-carboxylic acid can be compared with other similar compounds such as:

    Furan-2-carboxylic acid: Similar structure but lacks the dihydro functionality.

    2,5-Furandicarboxylic acid: Contains two carboxylic acid groups and is a key monomer for the production of bio-based polymers.

    Tetrahydrofuran-2-carboxylic acid: A fully hydrogenated derivative with different chemical properties.

Properties

IUPAC Name

2,5-dihydrofuran-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-5(7)4-1-2-8-3-4/h1H,2-3H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPHHRYBFDWNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some natural sources of 2,5-dihydrofuran-3-carboxylic acid derivatives?

A1: Several lichen species, particularly those belonging to the genus Parmotrema and Xanthoparmelia, have been identified as sources of this compound derivatives. For instance, (+)-praesorediosic acid and (+)-protopraesorediosic acid were isolated from the lichen Parmotrema praesorediosum []. Similarly, constipatic acid, protoconstipatic acid, and dehydroconstipatic acid were found in various Xanthoparmelia lichens [].

Q2: Have any novel this compound derivatives been discovered from other natural sources?

A2: Yes, asperpene E, isolated from the marine fungus Aspergillus sp. SCS-KFD66, represents the first natural product with a 2-substituted-5-oxo-4-phenyl-2,5-dihydrofuran-3-carboxylic acid skeleton []. This discovery highlights the potential of marine organisms as sources of novel chemical entities.

Q3: What synthetic approaches have been explored for this compound derivatives?

A3: Research demonstrates the synthesis of alkali metal salts of specific 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylic acid esters starting from malonic acid esters []. This multistage method avoids the isolation of intermediates, potentially offering a more efficient synthetic route.

Q4: Can you elaborate on the chemical reactions involving this compound derivatives?

A4: Studies have explored the cyclopropanation of N-substituted 3-aryl-2-cyanoprop-2-enamides and derivatives of 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid with bromine-containing zinc enolates []. This reaction holds promise for synthesizing structurally diverse compounds with potential biological activities.

Q5: Are there any potential applications of this compound derivatives in medicinal chemistry?

A5: While specific details about the medicinal chemistry applications are limited in the provided research, the isolation of asperpene E from a marine fungus and its unique structural features suggest potential for biological activity []. Further investigations are needed to explore its therapeutic potential.

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